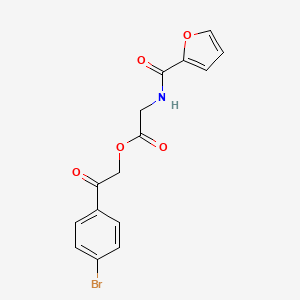
2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide
Übersicht
Beschreibung
2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide, also known as BH or benzohydrazide, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BH is a hydrazide derivative of salicylaldehyde, and its synthesis method involves the condensation of salicylaldehyde with 2-methylbenzohydrazide in the presence of a base catalyst.
Wirkmechanismus
The mechanism of action of 2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide is not fully understood, but it is thought to involve the formation of complexes with metal ions and other molecules. 2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide has been shown to exhibit antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. 2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and physiological effects:
2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in vitro and in vivo. 2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in macrophages and other immune cells. 2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide has also been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), markers of oxidative stress. 2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide has several advantages for use in lab experiments, including its low toxicity, high stability, and ease of synthesis. 2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide can form complexes with metal ions and other molecules, making it a versatile molecule for drug delivery and other applications. However, 2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide has some limitations, including its limited solubility in water and its potential to form byproducts during synthesis.
Zukünftige Richtungen
There are several future directions for research on 2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide, including:
1. Further investigation of the mechanism of action of 2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide, particularly its interactions with metal ions and other molecules.
2. Development of 2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide-based drug delivery systems for targeted drug delivery.
3. Investigation of the potential use of 2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide as a plant growth regulator and pesticide.
4. Synthesis of 2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide derivatives with improved solubility and other properties.
5. Investigation of the potential use of 2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide as a corrosion inhibitor and as a precursor for the synthesis of metal-organic frameworks.
In conclusion, 2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, and has potential for use in drug delivery, agriculture, and materials science. Further research is needed to fully understand the mechanism of action of 2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide and to develop 2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide-based applications.
Wissenschaftliche Forschungsanwendungen
2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide has also been studied for its potential use as a drug delivery system, as it can form complexes with metal ions and other molecules. In agriculture, 2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide has been studied for its potential use as a plant growth regulator and pesticide. In materials science, 2,5-dihydroxy-N'-(2-methylbenzylidene)benzohydrazide has been studied for its potential use as a corrosion inhibitor and as a precursor for the synthesis of metal-organic frameworks.
Eigenschaften
IUPAC Name |
2,5-dihydroxy-N-[(E)-(2-methylphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-4-2-3-5-11(10)9-16-17-15(20)13-8-12(18)6-7-14(13)19/h2-9,18-19H,1H3,(H,17,20)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWQBHVUCFXGKD-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=C(C=CC(=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)C2=C(C=CC(=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-4-(3-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B4698094.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4698101.png)
![3-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid](/img/structure/B4698116.png)
![2-methyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amino]-1-propanol hydrochloride](/img/structure/B4698117.png)
![N-1,3-benzodioxol-5-yl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4698129.png)
![3-chloro-N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4698135.png)
![2-[2-chloro-6-methoxy-4-({[3-(methylamino)propyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B4698143.png)
![5-(4-tert-butylbenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4698145.png)

![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4698168.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,4-dinitrobenzamide](/img/structure/B4698180.png)